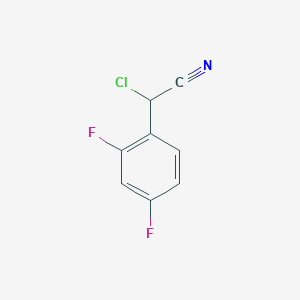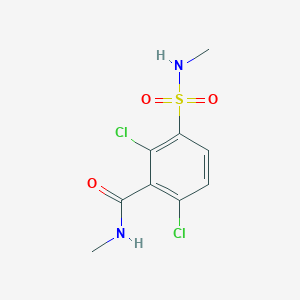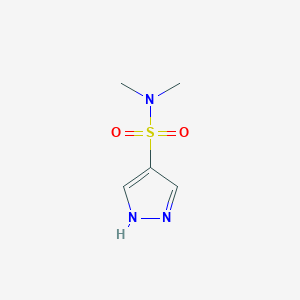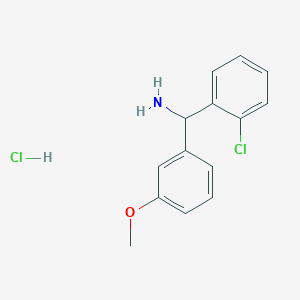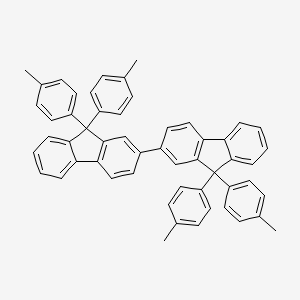
9,9,9',9'-Tetrakis(4-methylphenyl)-2,2'-BI-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9,9’,9’-Tetrakis(4-methylphenyl)-2,2’-BI-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,9’,9’-Tetrakis(4-methylphenyl)-2,2’-BI-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 4-methylphenyl derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9,9,9’,9’-Tetrakis(4-methylphenyl)-2,2’-BI-9H-fluorene: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
9,9,9’,9’-Tetrakis(4-methylphenyl)-2,2’-BI-9H-fluorene:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action for 9,9,9’,9’-Tetrakis(4-methylphenyl)-2,2’-BI-9H-fluorene involves its interaction with specific molecular targets and pathways. These interactions can influence various biological and chemical processes, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
9,9,9’,9’-Tetrakis(4-methylphenyl)-2,2’-BI-9H-fluorene: can be compared with other fluorene derivatives, such as:
- 9,9-Dimethylfluorene
- 9,9-Diphenylfluorene
- 9,9-Diethylfluorene
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of 9,9,9’,9’-Tetrakis(4-methylphenyl)-2,2’-BI-9H-fluorene lies in its specific substituents, which can impart distinct characteristics and functionalities.
Propriétés
IUPAC Name |
2-[9,9-bis(4-methylphenyl)fluoren-2-yl]-9,9-bis(4-methylphenyl)fluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H42/c1-35-13-23-41(24-14-35)53(42-25-15-36(2)16-26-42)49-11-7-5-9-45(49)47-31-21-39(33-51(47)53)40-22-32-48-46-10-6-8-12-50(46)54(52(48)34-40,43-27-17-37(3)18-28-43)44-29-19-38(4)20-30-44/h5-34H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXGISJFDUHZEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694859 |
Source


|
| Record name | 9,9,9',9'-Tetrakis(4-methylphenyl)-9H,9'H-2,2'-bifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854046-47-2 |
Source


|
| Record name | 9,9,9',9'-Tetrakis(4-methylphenyl)-9H,9'H-2,2'-bifluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
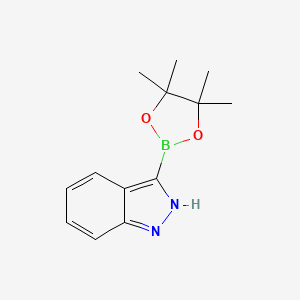
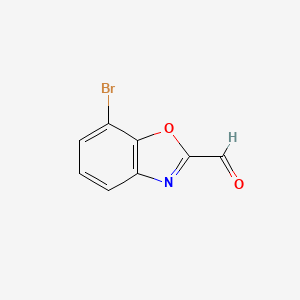
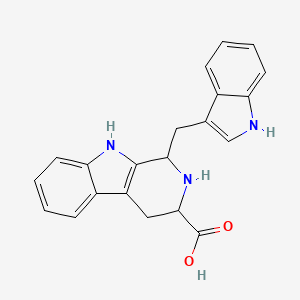


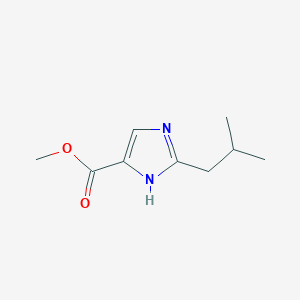
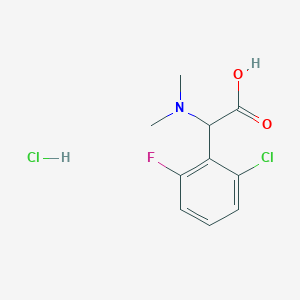
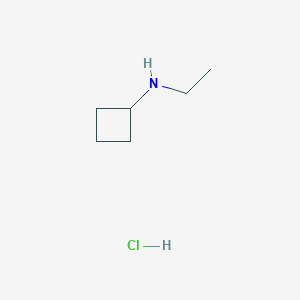
![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)
amino}acetic acid hydrochloride](/img/structure/B1455382.png)
